molecular formula C18H18N4OS B11984705 5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 302917-77-7

5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11984705
CAS No.: 302917-77-7
M. Wt: 338.4 g/mol
InChI Key: QAGYGVFONLLDNP-CPNJWEJPSA-N
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Description

5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 5-methylthiophene substituent and a p-tolyl (4-methylphenyl) ethylidene hydrazide moiety. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes or ketones under controlled conditions. The structural uniqueness lies in the combination of a thiophene ring (electron-rich due to sulfur) and a pyrazole-carbohydrazide scaffold, which may enhance intermolecular interactions and pharmacological efficacy .

Properties

CAS No.

302917-77-7

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4OS/c1-11-4-7-14(8-5-11)13(3)19-22-18(23)16-10-15(20-21-16)17-9-6-12(2)24-17/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-13+

InChI Key

QAGYGVFONLLDNP-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Carbohydrazide Group: This involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The final step involves the condensation of the carbohydrazide derivative with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several pyrazole and thiazole derivatives, differing primarily in substituents and heterocyclic cores. Key analogues include:

Compound Name Key Substituents Melting Point (°C) Biological Activity (if reported) Reference
5-(5-Methylthiophen-2-yl)-N′-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-3-carbohydrazide 4-Nitrophenyl ethylidene N/A Not explicitly reported
5-(5-Methylthiophen-2-yl)-N′-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-3-carbohydrazide Pyridinyl ethylidene N/A Potential CNS or antimicrobial activity
N′-(1-(5-(4-Chlorophenyl)-4-cyano-1-(p-tolyl)-1H-pyrazol-3-yl)ethylidene)-4-methyl-2-phenylthiazole-5-carbohydrazide (11f) 4-Chlorophenyl, cyano, thiazole 237–239 Cytotoxic evaluation pending
3-(5-Chlorothiophen-2-yl)-N′-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide 5-Chlorothiophene, furyl ethylidene N/A Not reported

Key Observations :

  • Electron-Withdrawing vs. ~200°C for p-tolyl derivatives).
  • Heterocyclic Core Variations : Thiazole-based analogues (e.g., 11f ) exhibit higher melting points compared to pyrazole derivatives, likely due to increased rigidity and sulfur-mediated packing efficiency.
  • Biological Implications : The pyridinyl derivative () may exhibit enhanced solubility and bioavailability due to the polar pyridine ring, whereas the chlorophenyl analogue () could show improved cytotoxicity via halogen bonding .
Physicochemical and Spectral Data
  • Infrared Spectroscopy : All analogues show characteristic NH (~3430 cm⁻¹) and C=O (~1640 cm⁻¹) stretches . The absence of NH in acetylated derivatives (e.g., compound 6 in ) confirms successful hydrazide modification.
  • NMR Trends : The p-tolyl group in the target compound resonates at δ ~2.3 ppm (CH₃), while aromatic protons appear between δ 7.3–8.0 ppm, consistent with analogues .

Biological Activity

5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, a carbohydrazide moiety, and various aromatic substituents, making it a candidate for medicinal applications. Its structural characteristics suggest interactions with biological targets, such as enzymes and receptors, relevant to various disease pathways.

Chemical Structure and Properties

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 368.45 g/mol
  • Key Structural Features :
    • Pyrazole ring
    • Carbohydrazide group
    • Methylthio group

The presence of these functional groups allows for various chemical reactivity patterns, including hydrolysis and nucleophilic addition reactions, which may enhance its biological activity.

Pharmacological Potential

Research indicates that compounds containing the pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial effects. The compound under study has shown promise in several pharmacological areas:

  • Anti-inflammatory Activity :
    • In studies involving carrageenan-induced paw edema models, derivatives of pyrazole have demonstrated significant anti-inflammatory effects. For instance, compounds similar to the one have achieved inhibition rates comparable to standard drugs like diclofenac .
  • Anti-cancer Properties :
    • Pyrazole derivatives have been investigated for their potential anti-cancer activity. Compounds with similar structural features have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-microbial Effects :
    • The compound has been evaluated against various bacterial strains. Studies have shown that certain pyrazole derivatives exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus. The presence of specific substituents enhances their efficacy .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

  • Study on Anti-inflammatory Activity :
    A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using the carrageenan-induced paw edema method. One derivative showed an inhibition rate of over 84%, comparable to diclofenac .
  • Anti-cancer Activity Evaluation :
    Another study focused on the synthesis of pyrazole derivatives with modifications aimed at enhancing anti-cancer properties. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Anti-microbial Testing :
    A group of pyrazole derivatives was tested against multiple bacterial strains, revealing that certain compounds exhibited strong antibacterial activity, particularly those with specific hydrophobic groups that enhance membrane penetration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
5-(2-Thienyl)-1H-pyrazole-3-carbohydrazidePyrazole ring with thiopheneDiverse reactivity patternsAnti-inflammatory
N'-[(1E)-1-(4-Ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazideSimilar pyrazole structureEnhanced solubilityAnti-cancer
3-Oxo-N′,2-diphenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazidePyrazole core with phenyl groupsPotential anti-cancer activityAntimicrobial

This comparative analysis highlights the versatility of the pyrazole framework in medicinal chemistry while emphasizing the unique features that differentiate each compound in terms of biological activity and reactivity.

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